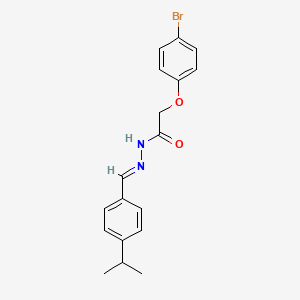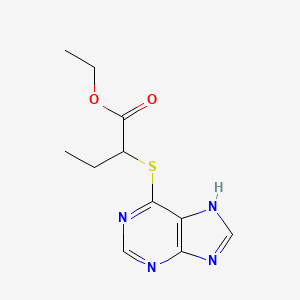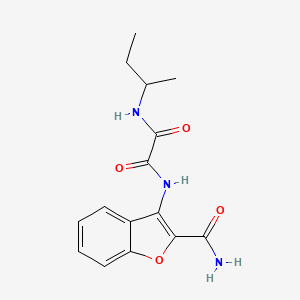
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, a thiazole ring, a piperazine ring, and a nitrophenyl group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen and a sulfur atom . Piperazine is a six-membered ring containing two nitrogen atoms . Finally, nitrophenyl is a functional group consisting of a phenyl ring and a nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule . The piperazine ring is a saturated cyclic amine, which would likely make it somewhat flexible . The nitrophenyl group is electron-withdrawing, which could affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents . The piperazine ring might confer basicity to the compound .Wirkmechanismus
Target of Action
Thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of thiazole and indole derivatives can vary widely. For instance, some compounds might interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole and indole derivatives can affect a variety of biochemical pathways. For example, they can influence the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
The ADME properties of thiazole and indole derivatives can vary. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact pharmacokinetic properties of this specific compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of thiazole and indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone in lab experiments is its potential to selectively target cancer cells, bacteria, and fungi. However, one of the limitations is that further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone. One direction is to study its potential use in combination with other drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders make it a compound of interest for future studies. However, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone involves the reaction of 2-nitrobenzaldehyde, furan-2-carbaldehyde, and 2-aminothiazole with piperazine in the presence of a catalyst. The resulting compound has a molecular formula of C24H22N4O4S and a molecular weight of 474.52 g/mol.
Wissenschaftliche Forschungsanwendungen
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, bacterial and fungal infections, and neurological disorders. The compound has also been studied for its antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(14-4-1-2-5-16(14)23(25)26)22-9-7-21(8-10-22)12-18-20-15(13-28-18)17-6-3-11-27-17/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPZVLVUBADQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

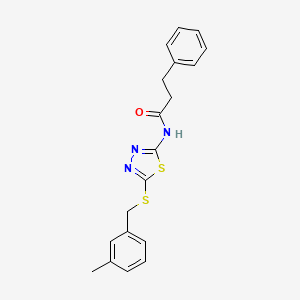
![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)
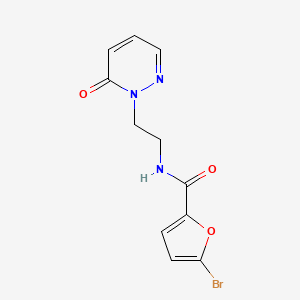
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2949469.png)
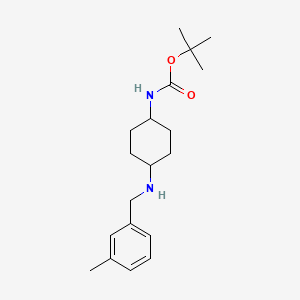

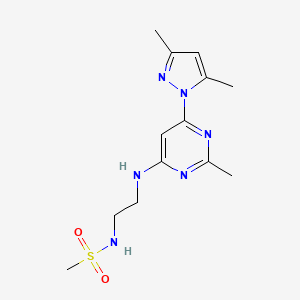
![2-[4-(2-Oxoethyl)phenyl]acetaldehyde](/img/structure/B2949474.png)


